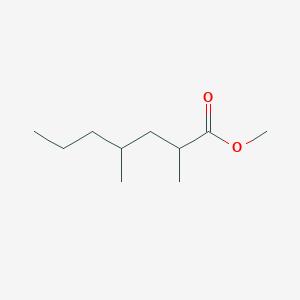
Methyl 2,4-dimethylheptanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,4-dimethylheptanoate is an organic compound with the molecular formula C10H20O2. It is an ester derived from 2,4-dimethylheptanoic acid and methanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,4-dimethylheptanoate can be synthesized through the esterification of 2,4-dimethylheptanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time.
Chemical Reactions Analysis
Types of Reactions
Methyl 2,4-dimethylheptanoate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze back into 2,4-dimethylheptanoic acid and methanol.
Reduction: It can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Oxidation: The ester can be oxidized to form carboxylic acids or other oxidized products using strong oxidizing agents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Hydrolysis: 2,4-dimethylheptanoic acid and methanol.
Reduction: 2,4-dimethylheptanol.
Oxidation: Various oxidized derivatives depending on the conditions.
Scientific Research Applications
Methyl 2,4-dimethylheptanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2,4-dimethylheptanoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its application, such as its use in biological systems or industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl heptanoate: Another ester with a similar structure but without the methyl substitutions.
Methyl 2,2-dimethylheptanoate: A structural isomer with different methyl group positions.
2-Methyl-8-quinolinol: A compound with a different functional group but similar molecular weight.
Uniqueness
Methyl 2,4-dimethylheptanoate is unique due to its specific methyl substitutions, which confer distinct chemical properties and reactivity compared to its analogs. These substitutions can influence its boiling point, solubility, and interaction with other molecules, making it valuable for specific applications in research and industry.
Properties
CAS No. |
18449-99-5 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
methyl 2,4-dimethylheptanoate |
InChI |
InChI=1S/C10H20O2/c1-5-6-8(2)7-9(3)10(11)12-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
RDGCVYZEFBLREA-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















